molecular formula C17H24ClNO3 B14791245 Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

Cat. No.: B14791245
M. Wt: 325.8 g/mol
InChI Key: ADRSZIQSSXPARX-UHFFFAOYSA-N
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Description

Tert-butyl ®-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a chlorophenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and an appropriate alkylating agent.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors have been shown to be efficient for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach .

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The chlorophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, tert-butyl chloride.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl-substituted piperidine.

    Substitution: Formation of various alkyl-substituted piperidines.

Scientific Research Applications

Tert-butyl ®-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of piperidine derivatives on biological systems.

    Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl ®-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: This compound features a similar piperidine ring structure but with an amino group instead of a chlorophenyl group.

    Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure with a hydroxy group on the piperidine ring.

    Tert-butyl 4-chloro-1-piperidinecarboxylate: Similar structure with a chloro group on the piperidine ring.

Uniqueness: Tert-butyl ®-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3

InChI Key

ADRSZIQSSXPARX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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